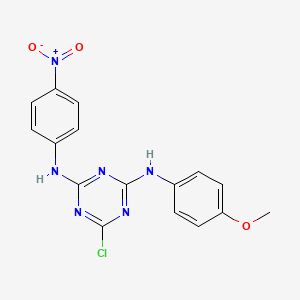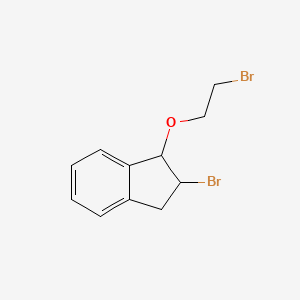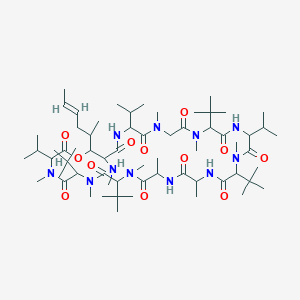![molecular formula C17H24S3 B14149504 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene CAS No. 88887-32-5](/img/structure/B14149504.png)
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is an organic compound characterized by its unique structure, which includes a dihydroazulene core substituted with a tris(ethylsulfanyl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene typically involves the following steps:
Formation of the Dihydroazulene Core: This can be achieved through a series of cyclization reactions starting from simple aromatic precursors.
Introduction of the Tris(ethylsulfanyl)methyl Group: This step involves the reaction of the dihydroazulene core with tris(ethylsulfanyl)methyl reagents under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding sulfides.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, potentially leading to new therapeutic agents.
Medicine: Research into its biological activity could uncover new medicinal properties.
Industry: The compound’s electronic properties make it a candidate for use in organic electronics and materials science.
Wirkmechanismus
The mechanism by which 6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene exerts its effects depends on its specific application
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-[Tris(methylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with methyl groups instead of ethyl groups.
6-[Tris(phenylsulfanyl)methyl]-1,6-dihydroazulene: Similar structure but with phenyl groups instead of ethyl groups.
Uniqueness
6-[Tris(ethylsulfanyl)methyl]-1,6-dihydroazulene is unique due to the presence of ethylsulfanyl groups, which can influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and organic electronics.
Eigenschaften
CAS-Nummer |
88887-32-5 |
|---|---|
Molekularformel |
C17H24S3 |
Molekulargewicht |
324.6 g/mol |
IUPAC-Name |
6-[tris(ethylsulfanyl)methyl]-1,6-dihydroazulene |
InChI |
InChI=1S/C17H24S3/c1-4-18-17(19-5-2,20-6-3)16-12-10-14-8-7-9-15(14)11-13-16/h7-8,10-13,16H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
HDJAFJVRTVVRAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC(C1C=CC2=C(C=CC2)C=C1)(SCC)SCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-Bromo-N-[3-(1H-imidazol-1-YL)propyl]pyrimidin-2-amine](/img/structure/B14149461.png)





![3-(3,4,5-trimethoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B14149522.png)
![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B14149527.png)

![N-(2,1,3-benzothiadiazol-5-yl)-N'-[1-hydroxy-2-(hydroxymethyl)butan-2-yl]ethanediamide](/img/structure/B14149534.png)

